2-(4-Cyclohexylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclohexylphenyl)ethan-1-amine: is an organic compound with the molecular formula C14H21N . It is a derivative of phenylethylamine, where the phenyl group is substituted with a cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound. For example, 4-cyclohexylphenyl nitroethane can be reduced using hydrogen gas in the presence of a palladium catalyst to yield 2-(4-Cyclohexylphenyl)ethan-1-amine .
Another method involves the reductive amination of 4-cyclohexylbenzaldehyde with ethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
Industrial production of 2-(4-Cyclohexylphenyl)ethan-1-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 4-cyclohexylbenzaldehyde, 4-cyclohexylbenzophenone.
Reduction: 2-(4-Cyclohexylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Cyclohexylphenyl)ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various receptors and enzymes, influencing their activity. The cyclohexyl group provides steric bulk, which can affect the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Phenylethylamine: The parent compound, lacking the cyclohexyl substitution.
4-Cyclohexylphenylamine: Similar structure but with different substitution patterns.
Cyclohexylamine: A simpler amine with a cyclohexyl group but no phenyl ring.
Uniqueness
2-(4-Cyclohexylphenyl)ethan-1-amine is unique due to the presence of both a cyclohexyl and a phenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(4-cyclohexylphenyl)ethanamine |
InChI |
InChI=1S/C14H21N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,15H2 |
InChI Key |
MHGOQPARJBFLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.